

"Methyl 5-amino-3-methylpicolinate molecular weight and formula"

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Compound of Interest

Compound Name: Methyl 5-amino-3-methylpicolinate

Cat. No.: B2484209

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Technical Guide: Methyl 5-amino-3-methylpicolinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, a plausible synthetic route, and general analytical methodologies for **Methyl 5-amino-3-methylpicolinate**. This document is intended to serve as a foundational resource for researchers and professionals in the fields of medicinal chemistry and drug development.

Core Molecular Data

The fundamental molecular properties of **Methyl 5-amino-3-methylpicolinate** have been compiled from various chemical data sources. A summary of these quantitative data is presented in the table below for straightforward reference.

Property	Value	Source
Molecular Formula	C ₈ H ₁₀ N ₂ O ₂	[1] [2]
Molar Mass	166.18 g/mol	[1] [2]
CAS Number	1263059-42-2	[1] [2]

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **Methyl 5-amino-3-methylpicolinate** is not readily available in published literature, a plausible two-step synthetic pathway can be proposed based on established chemical methodologies for analogous compounds. This involves the synthesis of the parent carboxylic acid followed by esterification.

Part 1: Proposed Synthesis of 5-amino-3-methylpicolinic acid

The synthesis of the parent acid can be approached via a nitration-reduction sequence starting from 3-methylpicolinic acid, similar to methods used for other aminopicolinic acids.^[3]

Step 1: Nitration of 3-methylpicolinic acid

- In a fume hood, cautiously add 3-methylpicolinic acid to a cooled (0-5 °C) mixture of fuming nitric acid and concentrated sulfuric acid.
- Allow the reaction mixture to slowly warm to room temperature and then heat gently to facilitate the nitration process. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
- Upon completion, the reaction mixture is carefully poured onto crushed ice, and the pH is adjusted with a suitable base (e.g., sodium hydroxide solution) to precipitate the 5-nitro-3-methylpicolinic acid.
- The crude product is collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent system may be required for purification.

Step 2: Reduction of 5-nitro-3-methylpicolinic acid

- The purified 5-nitro-3-methylpicolinic acid is dissolved in a suitable solvent, such as ethanol or acetic acid.
- A catalytic amount of a reduction catalyst, typically palladium on carbon (Pd/C), is added to the solution.

- The mixture is then subjected to hydrogenation, either by bubbling hydrogen gas through the solution or by using a Parr hydrogenator apparatus at a suitable pressure.
- The reaction is monitored by TLC until the starting material is fully consumed.
- Upon completion, the catalyst is removed by filtration through a pad of celite.
- The solvent is removed under reduced pressure to yield 5-amino-3-methylpicolinic acid.

Part 2: Esterification of 5-amino-3-methylpicolinic acid

The final step is the esterification of the carboxylic acid to yield the methyl ester. A common and effective method is the Fischer-Speier esterification or the use of thionyl chloride.[\[4\]](#)[\[5\]](#)

Method A: Fischer-Speier Esterification

- Suspend 5-amino-3-methylpicolinic acid in an excess of methanol.
- Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or hydrochloric acid.
- Reflux the mixture for several hours, monitoring the reaction by TLC.[\[4\]](#)
- After completion, the excess methanol is removed under reduced pressure.
- The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.
- The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude **Methyl 5-amino-3-methylpicolinate**.
- Purification can be achieved by column chromatography on silica gel.

Method B: Thionyl Chloride Method

- Suspend 5-amino-3-methylpicolinic acid in methanol at a low temperature (e.g., 0 °C).
- Slowly add thionyl chloride dropwise to the suspension.

- Allow the reaction to warm to room temperature and then reflux for a few hours.
- The reaction is monitored by TLC for completion.
- The solvent is evaporated under reduced pressure to give the crude product, which can then be purified as described in Method A.

Proposed Synthesis and Analysis Workflow

The logical flow from starting materials to the final, characterized product can be visualized as follows.

Caption: Proposed workflow for the synthesis and analysis of **Methyl 5-amino-3-methylpicolinate**.

Biological Activity and Signaling Pathways

Currently, there is no publicly available data on the specific biological activities of **Methyl 5-amino-3-methylpicolinate** or its involvement in any signaling pathways. Picolinic acid derivatives are known to have a wide range of biological activities, and this compound could be a valuable intermediate for the synthesis of novel therapeutic agents. Further research is required to elucidate its pharmacological profile.

Analytical Methodologies

The characterization and purity assessment of **Methyl 5-amino-3-methylpicolinate** would typically involve standard analytical techniques used for small organic molecules.

- High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method would be suitable for assessing the purity of the final compound. A C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol would be a typical starting point. Detection would likely be performed using a UV detector.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectroscopy are essential for the structural confirmation of **Methyl 5-amino-3-methylpicolinate**. The spectra

would provide information on the number and connectivity of protons and carbons in the molecule.

- Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be employed to confirm the elemental composition. A related compound, methyl 5-((cinnamoyloxy)methyl)picolinate, shows a fragmentation pattern that includes the pyridine fragment, which could be expected for the title compound as well.[6]

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